Cyclopentadienylcobalt dicarbonyl, min. 95%
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Overview
Description
Cyclopentadienylcobalt dicarbonyl, with the chemical formula (C₅H₅)Co(CO)₂, is an organocobalt compound. It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η⁵-manner and two carbonyl ligands . This compound is an example of a half-sandwich complex and is soluble in common organic solvents .
Preparation Methods
Cyclopentadienylcobalt dicarbonyl was first reported in 1954 by Piper, Cotton, and Wilkinson. It is prepared commercially by reacting cobalt carbonyl with cyclopentadiene . The reaction can be represented as follows: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures : [ \text{Co}(\text{C}_5\text{H}_5)_2 + 2 \text{CO} \rightarrow \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{C}_5\text{H}_5 ]
Chemical Reactions Analysis
Cyclopentadienylcobalt dicarbonyl undergoes various chemical reactions, including:
Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming bis(alkyne) intermediates. [ \text{CpCo}(\text{CO})_2 + 2 \text{R}_2\text{C}_2 \rightarrow \text{CpCo}(\text{R}_2\text{C}_2)_2 + 2 \text{CO} ]
Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.
Reduction Reactions: Reduction with sodium yields the dinuclear radical [Cp₂Co₂(CO)₂]⁻, which reacts with alkyl halides to give dialkyl complexes. [ \text{Cp}_2\text{Co}_2(\text{CO})_2^- + \text{R}-\text{X} \rightarrow \text{Cp}_2\text{Co}_2(\text{CO})_2\text{R}_2 ]
Carbonylation: Carbonylation of these dialkyl complexes produces ketones, regenerating cyclopentadienylcobalt dicarbonyl.
Scientific Research Applications
Cyclopentadienylcobalt dicarbonyl has several scientific research applications:
Organic Synthesis: It mediates the formation of pyridines from alkynes and nitriles.
Material Science: It is used in the preparation of various organometallic compounds and materials.
Chemical Research: It serves as a reagent in various chemical reactions and studies involving organometallic chemistry.
Mechanism of Action
The mechanism of action of cyclopentadienylcobalt dicarbonyl involves the dissociation of one carbonyl ligand, forming a bis(alkyne) intermediate . This intermediate undergoes further reactions to form the desired products. The compound’s catalytic activity is attributed to its ability to form metal-alkyne complexes by dissociating carbon monoxide .
Comparison with Similar Compounds
Cyclopentadienylcobalt dicarbonyl can be compared with similar compounds such as:
Pentamethylcyclopentadienylcobalt dicarbonyl (Cp*Co(CO)₂): This compound is well-studied and features a pentamethylcyclopentadienyl ring instead of a cyclopentadienyl ring.
Cyclopentadienylrhodium dicarbonyl (CpRh(CO)₂): This compound is similar in structure but contains rhodium instead of cobalt.
Cyclopentadienyliridium dicarbonyl (CpIr(CO)₂): This compound contains iridium instead of cobalt and exhibits similar chemical properties.
Cyclopentadienylcobalt dicarbonyl is unique due to its specific catalytic properties and its ability to form various organometallic complexes .
Properties
Molecular Formula |
C7H5CoO2 |
---|---|
Molecular Weight |
180.05 g/mol |
InChI |
InChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;; |
InChI Key |
HUSLGLMTBHLWKG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Co] |
Origin of Product |
United States |
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